(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid
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Overview
Description
(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a chlorine atom, a methyl group, and a phenyl group, along with a prop-2-enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of appropriate hydrazine derivatives with ethyl acetoacetate, followed by further functionalization steps. For instance, the reaction of 5-chloro-3-methyl-1-phenylpyrazole with an appropriate aldehyde under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve scalable solvent-free reactions. For example, the reaction of phenyl hydrazine with ethyl acetoacetate under controlled temperature conditions can produce the desired pyrazole derivative with high yield .
Chemical Reactions Analysis
Types of Reactions
(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenylpyrazole: Lacks the chlorine and prop-2-enoic acid moieties.
5-chloro-3-methylpyrazole: Lacks the phenyl and prop-2-enoic acid moieties.
1-phenylpyrazole: Lacks the chlorine, methyl, and prop-2-enoic acid moieties.
Uniqueness
(2e)-3-(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-11(7-8-12(17)18)13(14)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBFROSEHCCZQL-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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